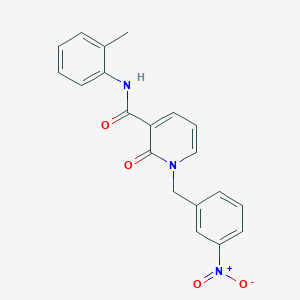

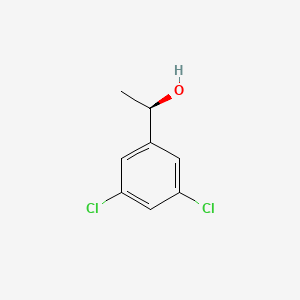

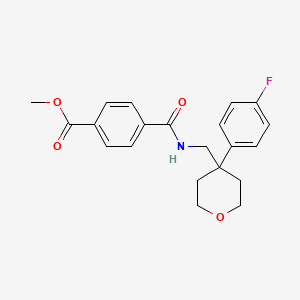

![molecular formula C14H12N2O B2969660 4-[(2-Hydroxybenzyl)amino]benzonitrile CAS No. 622400-17-3](/img/structure/B2969660.png)

4-[(2-Hydroxybenzyl)amino]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(2-Hydroxybenzyl)amino]benzonitrile” is one of the four amine derivative compounds synthesized in a study . It has a molecular formula of C14H12N2O and a molecular weight of 224.26 .

Synthesis Analysis

The compound was synthesized along with other amine derivatives, and its structure was confirmed by FT-IR, 13C NMR, and 1H NMR spectroscopy analyses .Chemical Reactions Analysis

The compound was used in a study as a corrosion inhibitor for mild steel in a 1 M HCl solution . The study found that the inhibition efficiency decreases with a decrease in concentration and the adsorption obeyed the Langmuir isotherm .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

4-[(2-Hydroxybenzyl)amino]benzonitrile and its derivatives are involved in the synthesis and study of organic compounds and materials. For example, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid showcases the use of amino benzoic acid derivatives in creating high-sensitivity Trinder reactive alternatives for phenol determination. This process involves bromination, diazo, and hydrolysis steps, emphasizing the chemical versatility and reactivity of such compounds (Feng Yu-chuan, 2012).

Material Science and Applications

In materials science, this compound derivatives have been utilized in the development of novel materials. The study on the oxidative polycondensation of 4-[(2-Hydroxybenzylidene)amino]benzoic acid highlights its potential in creating polymers with specific thermal stability, conductivity, and bandgap properties. These materials show promise for semiconductor applications, offering a new avenue for the development of electronic devices (I. Kaya & A. Bilici, 2006).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, the family of compounds with formulas such as [Fe(η5-C5H5)(CO)(PPh3)(NCR)]+, which includes derivatives of 4-aminobenzonitrile, demonstrates significant cytotoxicity against cancer cells. These compounds, characterized by their nitrile-based ligands, have shown low micromolar IC50 values in breast and colorectal cancer-derived cell lines, indicating their potential as therapeutic agents. The study suggests that the substituent on the nitrile ligand plays a crucial role in biological activity, opening up possibilities for targeted cancer therapies (Adhan Pilon et al., 2020).

Environmental Applications

Research into the microbial degradation of benzonitrile herbicides, such as dichlobenil, bromoxynil, and ioxynil, provides insights into the environmental fate and potential bioremediation strategies for these compounds. This area of study is crucial for understanding how structurally related benzonitriles, including this compound derivatives, behave in soil and water environments and how they can be effectively removed or neutralized to mitigate their impact (M. Holtze et al., 2008).

Mécanisme D'action

Propriétés

IUPAC Name |

4-[(2-hydroxyphenyl)methylamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-9-11-5-7-13(8-6-11)16-10-12-3-1-2-4-14(12)17/h1-8,16-17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEKDRLYVSLNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2969579.png)

![1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2969586.png)

![3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2969590.png)

![2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide](/img/structure/B2969591.png)

![Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2969600.png)